2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiadiazole Ring: This step might involve the reaction of the quinoline derivative with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Coupling with 4-Methylphenyl Group: The final step could involve coupling the intermediate with 4-methylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, DNA, or RNA.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Unique due to the presence of both quinoline and thiadiazole rings.
Quinoline Derivatives: Known for their antimalarial and anticancer properties.
Thiadiazole Derivatives: Studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-6-8-13(9-7-12)17-10-15(14-4-2-3-5-16(14)21-17)18(24)22-19-23-20-11-25-19/h2-11H,1H3,(H,22,23,24) |
InChI Key |
BTLHASTWOAXAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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